molecular formula C14H13NO5S B2591536 [3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 1110857-62-9

[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B2591536
CAS No.: 1110857-62-9
M. Wt: 307.32
InChI Key: LUPCMKSVLAJIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound featuring a furan ring, a pyridine ring, and various functional groups including methoxycarbonyl and methylsulfanyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyridine intermediates, followed by their coupling under specific conditions.

    Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furancarboxylic acid derivatives.

    Preparation of Pyridine Intermediate: The pyridine ring is often synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with ammonia and aldehydes.

    Coupling Reaction: The final step involves coupling the furan and pyridine intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, [3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that can interact with biological targets. It may be explored for its activity against various diseases, including its potential as an antimicrobial or anticancer agent.

Industry

In the materials science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of [3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan and pyridine rings may facilitate binding to specific molecular targets, while the ester and sulfanyl groups could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    [3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(3-methoxycarbonylfuran-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-18-13(16)9-5-7-19-11(9)8-20-14(17)10-4-3-6-15-12(10)21-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPCMKSVLAJIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)COC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.